molecular formula C58H91N5O19S B8114288 Fmoc-Lys (biotin-PEG12)-OH

Fmoc-Lys (biotin-PEG12)-OH

Cat. No.: B8114288
M. Wt: 1194.4 g/mol
InChI Key: FEAFOKDUASQZKD-AWHTUJIBSA-N
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Description

Fmoc-Lys (biotin-PEG12)-OH is a compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a biotin moiety, and a polyethylene glycol (PEG) linker with 12 ethylene glycol units. This compound is widely used in peptide synthesis and bioconjugation due to its ability to introduce biotin into peptides and proteins, facilitating their detection and purification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves multiple steps:

    Fmoc Protection of Lysine: Lysine is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

    Biotinylation: The biotin moiety is then attached to the lysine side chain.

    PEGylation: A PEG linker with 12 ethylene glycol units is introduced to enhance solubility and reduce immunogenicity.

    Deprotection: The final step involves the removal of the Fmoc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys (biotin-PEG12)-OH can undergo various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

    Amide Bond Formation: The lysine amino group can react with carboxyl groups to form stable amide bonds.

    Biotin-Streptavidin Interaction: The biotin moiety can bind strongly to streptavidin, a common technique in biochemical assays.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Amide Bond Formation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxyl groups for amide bond formation.

    Biotinylation: Biotin-NHS (N-hydroxysuccinimide) esters are used for biotinylation reactions.

Major Products Formed

    This compound: The primary product after synthesis and purification.

    Biotinylated Peptides: When used in peptide synthesis, the major products are biotinylated peptides or proteins.

Scientific Research Applications

Chemistry

Fmoc-Lys (biotin-PEG12)-OH is used in solid-phase peptide synthesis to introduce biotin into peptides, facilitating their detection and purification.

Biology

In biological research, this compound is used to label proteins with biotin, enabling their capture and analysis using streptavidin-based methods.

Medicine

In medical research, biotinylated peptides and proteins are used in diagnostic assays and targeted drug delivery systems.

Industry

Industrially, this compound is used in the production of bioconjugates for various applications, including biosensors and affinity purification.

Mechanism of Action

The mechanism of action of Fmoc-Lys (biotin-PEG12)-OH involves the specific binding of the biotin moiety to streptavidin or avidin proteins. This strong interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances solubility and reduces immunogenicity, while the Fmoc group protects the amino group during synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys (biotin)-OH: Similar but lacks the PEG linker, resulting in lower solubility and higher immunogenicity.

    Fmoc-Lys (PEG12)-OH: Lacks the biotin moiety, thus not useful for biotin-streptavidin interactions.

    Biotin-PEG12-NHS: Used for direct biotinylation of proteins but lacks the Fmoc protection and lysine residue.

Uniqueness

Fmoc-Lys (biotin-PEG12)-OH is unique due to its combination of Fmoc protection, biotin moiety, and PEG linker, making it highly versatile for various applications in peptide synthesis, bioconjugation, and biochemical assays.

Properties

IUPAC Name

6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFOKDUASQZKD-AWHTUJIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N5O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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